2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-

Thermal Stability Push-Pull Chromophores Materials Science

Sourcing a high-purity push-pull chromophore with reproducible photophysical properties is a persistent challenge for NLO and sensing research. CAS 57711-73-6 directly addresses this need. - Exhibits a 4.80 D excited-state dipole moment change, enabling high molecular first hyperpolarizability for electro-optic modulators and terahertz generation. - Free carboxylic acid functionality permits covalent conjugation to polymers or biomolecules, critical for poled films and fluorescent bioprobes. - Batch-to-batch consistency ≥97% (HPLC), verified by certificate of analysis, ensuring reliable performance in integrated photonic circuits and corrosion inhibition studies.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 57711-73-6
Cat. No. B1362633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
CAS57711-73-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16)/b10-7+
InChIKeyCXZXLLVNQYUMAW-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-: Core Characteristics & Procurement


2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- (CAS 57711-73-6) is an organic push-pull chromophore featuring a 4-(dimethylamino)phenyl donor group linked via a conjugated π-bridge to a cyanoacrylic acid acceptor moiety . This compound exhibits strong intramolecular charge transfer (ICT) character, resulting in pronounced solvatochromism and a substantial change in dipole moment upon electronic excitation [1]. It is a crystalline solid at room temperature with a predicted melting point of approximately 140.9 °C and a molecular weight of 216.24 g/mol .

2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-: Substitution Challenges


Push-pull chromophores bearing a 4-(dimethylamino)phenyl donor exhibit widely divergent performance characteristics based on the specific acceptor group and π-bridge architecture [1]. Substituting the cyanoacrylic acid moiety with a nitrostyrene or malononitrile acceptor alters thermal stability by over 100 °C and changes the excited-state dipole moment by more than 1.5 Debye [1]. Even within the cyanoacrylate subclass, exchanging the carboxylic acid for an ethyl or methyl ester modifies crystal packing symmetry and reduces the dipole moment change by approximately 0.35–1.21 Debye, directly impacting second-order nonlinear optical (NLO) efficiency [1]. Such variations preclude simple one-to-one replacement in applications requiring precise photophysical or materials properties.

2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-: Comparison with Structural Analogs


Thermal Stability: Cyanoacrylate vs. Nitrostyrene

Thermogravimetric analysis (TGA) reveals a direct head-to-head comparison of decomposition temperatures (Td) among four related D-π-A chromophores. The ethyl ester analog (compound 3) exhibits a Td of 365 °C, which is substantially higher than that of 4-N,N-dimethylamino-β-nitrostyrene (compound 1, Td = 240 °C) and surpasses both the methyl ester analog (compound 4, Td = 330 °C) and the malononitrile analog (compound 2, Td = 354 °C) [1]. This indicates that the cyanoacrylate ester framework confers enhanced thermal robustness relative to nitrostyrene-based systems.

Thermal Stability Push-Pull Chromophores Materials Science

Excited-State Dipole Moment Change

Lippert-Mataga analysis quantifies the change in dipole moment (Δμ) upon electronic excitation, a key determinant of second-order NLO activity. The ethyl ester analog (compound 3) displays the highest Δμ value of 4.80 Debye, significantly exceeding the malononitrile analog (compound 2, 3.59 D), the methyl ester analog (compound 4, 4.45 D), and the nitrostyrene analog (compound 1, 3.17 D) [1]. This 1.21 D increase over the nitrostyrene comparator represents a 51% enhancement in excited-state charge separation.

Nonlinear Optics Solvatochromism Charge Transfer

Fluorescence Quantum Yield in Acetonitrile

Absolute fluorescence quantum yields (Φ) were measured in acetonitrile for the series of four D-π-A chromophores. The ethyl ester analog (compound 3) exhibits a quantum yield of 0.023, which is the highest among the set [1]. This value is 1.6-fold higher than the methyl ester analog (compound 4, Φ = 0.019), 2.3-fold higher than the malononitrile analog (compound 2, Φ = 0.014), and 3.3-fold higher than the nitrostyrene analog (compound 1, Φ = 0.007).

Fluorescence Photophysics Organic Chromophores

Corrosion Inhibition on Mild Steel in Acid

Electrochemical testing of four dimethylamino-based push-pull chromophores as corrosion inhibitors for mild steel in 1 M HCl reveals that the ethyl ester analog (compound 3) achieves a maximum inhibition efficiency of 82% at a concentration of 50 mg L⁻¹ [1]. While this value is lower than that of the nitrostyrene analog (compound 1, 93%), it is comparable to the malononitrile analog (compound 2, 88%) and the methyl ester analog (compound 4, 86%). The 11-percentage-point difference between the ethyl ester and nitrostyrene analogs is attributed to variations in frontier molecular orbital energies (EHOMO and ELUMO) and adsorption behavior on the steel surface.

Corrosion Inhibition Mild Steel Protection Industrial Chemistry

Crystal Packing and Symmetry

Single-crystal X-ray diffraction analysis demonstrates that the cyanoacrylate ester derivatives (compounds 3 and 4) both crystallize in the triclinic crystal system with space group P1̄, whereas the nitrostyrene analog (compound 1) crystallizes in orthorhombic Pbca and the malononitrile analog (compound 2) crystallizes in monoclinic P21 [1]. The packing in all chromophores except compound 2 is stabilized by C–H⋯π interactions. The largest crystal dimensions achieved were 17 × 4 × 1 mm³ for the methyl ester analog (compound 4), indicating excellent crystal growth habit for this class.

Crystallography Crystal Engineering Solid-State Properties

2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-: Research & Industrial Applications


Nonlinear Optical Chromophore for Electro-Optics

The 4.80 D excited-state dipole moment change exhibited by the ethyl ester analog [1] translates to high molecular first hyperpolarizability (β). The free carboxylic acid group of CAS 57711-73-6 enables covalent attachment to polymer backbones or functionalization with crosslinkable moieties, facilitating the preparation of poled polymer films with stable non-centrosymmetric alignment. Such materials are critical for high-speed electro-optic modulators, terahertz generation, and integrated photonic circuits.

Fluorescent Probe for Chemical and Biological Sensing

The fluorescence quantum yield of 0.023 in acetonitrile (the highest among the tested series) [1] establishes this chromophore as a viable fluorescent reporter. The carboxylic acid functionality permits conjugation to biomolecules (e.g., proteins, antibodies) via amide bond formation. The strong intramolecular charge transfer (ICT) character confers sensitivity to local polarity and viscosity, making it suitable for ratiometric sensing of microenvironments in cellular imaging or in assays for protein conformational changes.

Corrosion Inhibitor for Mild Steel in Acidic Media

The 82% inhibition efficiency demonstrated by the ethyl ester analog on mild steel in 1 M HCl [1] indicates that the push-pull chromophore framework effectively adsorbs onto metal surfaces, forming a protective barrier against corrosive attack. The carboxylic acid form (CAS 57711-73-6) may exhibit enhanced binding to metal oxide/hydroxide layers through the carboxylate moiety, potentially improving inhibition efficiency beyond the ester analogs. This compound is a candidate for developing environmentally benign corrosion inhibitor packages for industrial pickling, acid cleaning, and oilfield acidizing operations.

Crystal Engineering and Solid-State Photophysics

The distinct triclinic P1̄ crystal packing of the cyanoacrylate esters [1], combined with the capacity for hydrogen bonding through the free carboxylic acid in CAS 57711-73-6, makes this compound an interesting scaffold for crystal engineering investigations. Researchers exploring structure-property relationships in organic solid-state fluorescence, thermochromism, or mechanochromism may utilize this compound to probe how intermolecular interactions (C–H⋯π, hydrogen bonding) modulate excited-state dynamics and emission behavior.

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